molecular formula C29H21NO B14133385 N-(4-benzoylphenyl)-N-phenylnaphthalen-2-amine

N-(4-benzoylphenyl)-N-phenylnaphthalen-2-amine

Cat. No.: B14133385
M. Wt: 399.5 g/mol
InChI Key: NCVHLHSGEQKENT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Naphthalen-2-yl(phenyl)amino)phenyl)(phenyl)methanone is an organic compound with the molecular formula C29H21NO It is known for its complex structure, which includes a naphthalene ring, a phenyl group, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Naphthalen-2-yl(phenyl)amino)phenyl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Naphthalen-2-yl(phenyl)amine Intermediate: This step involves the reaction of naphthalene with aniline under specific conditions to form the naphthalen-2-yl(phenyl)amine intermediate.

    Coupling with Benzoyl Chloride: The intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the final product, (4-(Naphthalen-2-yl(phenyl)amino)phenyl)(phenyl)methanone.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(Naphthalen-2-yl(phenyl)amino)phenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(4-(Naphthalen-2-yl(phenyl)amino)phenyl)(phenyl)methanone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of (4-(Naphthalen-2-yl(phenyl)amino)phenyl)(phenyl)methanone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-(Naphthalen-2-yl(phenyl)amino)phenyl)(phenyl)methanol: Similar structure but with a hydroxyl group instead of a methanone group.

    (4-(Naphthalen-2-yl(phenyl)amino)phenyl)(phenyl)ethanone: Similar structure but with an ethanone group instead of a methanone group.

Uniqueness

(4-(Naphthalen-2-yl(phenyl)amino)phenyl)(phenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H21NO

Molecular Weight

399.5 g/mol

IUPAC Name

[4-(N-naphthalen-2-ylanilino)phenyl]-phenylmethanone

InChI

InChI=1S/C29H21NO/c31-29(23-10-3-1-4-11-23)24-16-18-27(19-17-24)30(26-13-5-2-6-14-26)28-20-15-22-9-7-8-12-25(22)21-28/h1-21H

InChI Key

NCVHLHSGEQKENT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.